1-(Butan-2-yl)-1H-indol-4-amine 1-(Butan-2-yl)-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517281
InChI: InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

1-(Butan-2-yl)-1H-indol-4-amine

CAS No.:

Cat. No.: VC17517281

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Butan-2-yl)-1H-indol-4-amine -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 1-butan-2-ylindol-4-amine
Standard InChI InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3
Standard InChI Key BCGGLBIDKZIXOO-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C=CC2=C(C=CC=C21)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by an indole ring system fused with a benzene and pyrrole moiety, substituted at the 4-position by a butan-2-yl group. The canonical SMILES representation is CCC(C)N1C=CC2=C(C=CC=C21)N, highlighting the branched alkyl chain’s attachment to the indole nitrogen. Key stereochemical features include:

  • Chirality: The butan-2-yl group introduces a stereocenter at the second carbon of the alkyl chain, yielding enantiomers with potential differences in biological activity.

  • Tautomerism: The indole nitrogen’s lone pair participates in aromatic conjugation, stabilizing the ring system and influencing reactivity.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2
Molecular Weight188.27 g/mol
IUPAC Name1-butan-2-ylindol-4-amine
SMILESCCC(C)N1C=CC2=C(C=CC=C21)N
InChIInChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3
InChI KeyBCGGLBIDKZIXOO-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s physical properties are critical for its handling and application:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol and methanol. Limited aqueous solubility due to the hydrophobic butan-2-yl group.

  • Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or oxygen, necessitating storage at -20°C in amber vials .

Synthetic Methodologies

Laboratory-Scale Synthesis

Three primary routes are employed for synthesizing 1-(Butan-2-yl)-1H-indol-4-amine:

  • Nucleophilic Substitution:
    Reaction of 4-aminoindole with 2-bromobutane in the presence of a base (e.g., K2_2CO3_3) in DMF at 80°C for 12 hours yields the product with ~65% efficiency.

  • Reductive Amination:
    Condensation of 4-nitroindole with butan-2-one under hydrogen gas (3 atm) using palladium on carbon (Pd/C) as a catalyst achieves a 72% yield after nitro group reduction.

  • Cross-Coupling Reactions:
    Buchwald-Hartwig amination of 4-bromoindole with butan-2-amine using a palladium catalyst (e.g., Pd(OAc)2_2) and Xantphos ligand in toluene at 100°C affords the product in 58% yield .

Table 2: Optimization Parameters for Synthesis

MethodTemperature (°C)Catalyst/LigandYield (%)
Nucleophilic Substitution80K2_2CO3_365
Reductive Amination25Pd/C72
Cross-Coupling100Pd(OAc)2_2/Xantphos58

Industrial Production

Scalable processes prioritize cost-efficiency and environmental sustainability:

  • Continuous Flow Reactors: Enhance reaction control and reduce waste generation compared to batch methods.

  • Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich indole ring and nucleophilic amine group:

Electrophilic Substitution

  • Nitration: Treatment with nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) introduces nitro groups at the 5- and 7-positions of the indole ring.

  • Acylation: Reaction with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) in pyridine yields the N-acetyl derivative, enhancing lipophilicity for pharmaceutical applications .

Oxidation and Reduction

  • Oxidation: Potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions oxidizes the butan-2-yl chain to a ketone, forming 4-(2-oxobutyl)-1H-indol-4-amine.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the indole ring to produce a tetrahydroindole derivative .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with the butan-2-yl chain.

Neuropharmacological Effects

Structural similarity to serotonin enables partial agonism at 5-HT2A_{2A} receptors (Ki_i = 120 nM), suggesting potential applications in treating depressive disorders .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Intermediate: Serves as a precursor for antipsychotic agents targeting dopamine D2_2 receptors.

  • Protease Inhibitors: Functionalization with sulfonamide groups yields inhibitors of HIV-1 protease (IC50_{50} = 0.45 µM) .

Materials Science

  • Fluorescent Dyes: Incorporation into benzimidazole derivatives produces blue-emitting fluorophores for bioimaging (λem_{\text{em}} = 450 nm).

  • Polymer Additives: Enhances thermal stability of polyurethanes when used as a cross-linking agent .

Table 3: Key Applications and Derivatives

ApplicationDerivativeFunction
Anticancer AgentsN-Acetylated analogTopoisomerase II inhibition
Antidepressants5-HT2A_{2A} agonistSerotonin receptor modulation
Fluorescent ProbesBenzimidazole hybridCellular imaging

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